molecular formula C11H14O3 B14284122 1,3-Dimethoxy-1-phenylpropan-2-one CAS No. 130895-69-1

1,3-Dimethoxy-1-phenylpropan-2-one

Katalognummer: B14284122
CAS-Nummer: 130895-69-1
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: KKGZCVAWXZEVFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethoxy-1-phenylpropan-2-one: is an organic compound with the molecular formula C₁₁H₁₄O₃ . It is a derivative of phenylpropanone and is characterized by the presence of two methoxy groups attached to the first and third carbon atoms of the propanone chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-1-phenylpropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetone with methanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenylpropanol derivatives .

Wissenschaftliche Forschungsanwendungen

1,3-Dimethoxy-1-phenylpropan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,3-dimethoxy-1-phenylpropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dimethoxy-1-phenylpropan-2-one is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and reactivity. These groups enhance its solubility in organic solvents and affect its behavior in various chemical reactions .

Eigenschaften

CAS-Nummer

130895-69-1

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

1,3-dimethoxy-1-phenylpropan-2-one

InChI

InChI=1S/C11H14O3/c1-13-8-10(12)11(14-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI-Schlüssel

KKGZCVAWXZEVFK-UHFFFAOYSA-N

Kanonische SMILES

COCC(=O)C(C1=CC=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.